4-(5-Nitrothiophen-2-yl)morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-thiophenecarboxylic acid, followed by cyclization with morpholine under specific conditions . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent heating for cyclization.
Industrial Production Methods
Industrial production methods for 4-(5-Nitrothiophen-2-yl)morpholine are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitrothiophen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Reduction: The major product is 4-(5-Aminothiophen-2-yl)morpholine.
Substitution: Depending on the substituent introduced, various substituted thiophene derivatives can be formed.
Scientific Research Applications
4-(5-Nitrothiophen-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-Nitrothiophen-2-yl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(5-Aminothiophen-2-yl)morpholine: Formed by the reduction of the nitro group.
4-(5-Chlorothiophen-2-yl)morpholine: Formed by the substitution of the nitro group with a chlorine atom.
Uniqueness
4-(5-Nitrothiophen-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a nitro-substituted thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(5-nitrothiophen-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVBNIJZRLCTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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